molecular formula C15H16N2O3 B5873540 N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide

N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide

Cat. No. B5873540
M. Wt: 272.30 g/mol
InChI Key: COPNUYJMPMONLC-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide, also known as DMFH, is a compound that has gained attention in recent years due to its potential in scientific research. DMFH has been found to have various biochemical and physiological effects, making it a promising candidate for further study. In

Mechanism of Action

The mechanism of action of N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide is not yet fully understood. However, it has been suggested that N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide may also inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide has been found to have various biochemical and physiological effects. In vitro studies have shown that N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide can inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. In vivo studies have shown that N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide can reduce tumor growth and improve survival rates in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide in lab experiments is its relatively low cost and easy synthesis method. Additionally, N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide has been found to have low toxicity in animal studies. However, one limitation of using N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide. One direction is to further investigate its mechanism of action and identify specific targets for its anti-cancer activity. Another direction is to explore its potential in combination therapy with other anti-cancer drugs. Additionally, N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide's anti-inflammatory and anti-oxidant effects suggest potential for the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease.

Synthesis Methods

N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide can be synthesized through a condensation reaction between 2,5-dimethylfuran-3-carboxaldehyde and 3-hydroxybenzohydrazide in the presence of an acid catalyst. The reaction yields N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide as a yellow solid with a melting point of 186-190°C.

Scientific Research Applications

N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide has been found to have potential in various scientific research fields, including medicinal chemistry, drug discovery, and cancer research. N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide has been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide has been found to have anti-inflammatory and anti-oxidant effects, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

N-[(E)-1-(2,5-dimethylfuran-3-yl)ethylideneamino]-3-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-9-7-14(11(3)20-9)10(2)16-17-15(19)12-5-4-6-13(18)8-12/h4-8,18H,1-3H3,(H,17,19)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPNUYJMPMONLC-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=NNC(=O)C2=CC(=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(O1)C)/C(=N/NC(=O)C2=CC(=CC=C2)O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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